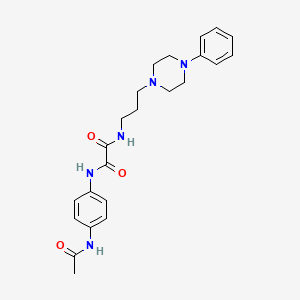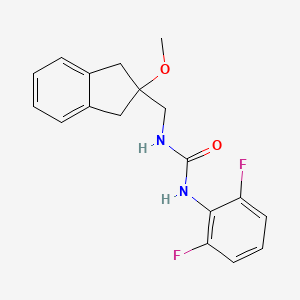
1-(2,6-difluorophenyl)-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-difluorophenyl)-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to exhibit promising properties in various research studies.
Aplicaciones Científicas De Investigación
Cyclocondensation Reactions
Cyclocondensation reactions involving similar urea compounds have been reported, contributing to the synthesis of novel pyrimidinones with potential application in various fields, including medicinal chemistry and material science (Bonacorso et al., 2003).
Protecting Groups in Uridine Synthesis
Protecting groups such as (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) have been employed for uridine synthesis, showcasing the utility of fluorophenyl urea derivatives in nucleoside chemistry, which is crucial for drug development (Kurosu et al., 2021).
Fluorescence Probes
Urea derivatives have been explored for their solvatochromic fluorescence properties, enabling the detection of analytes like alcohols, carboxylic acids, and fluoride ions. This application is significant in analytical chemistry and sensor development (Bohne et al., 2005).
Corrosion Inhibition
Certain urea compounds have shown efficacy as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential in industrial applications to enhance material longevity (Bahrami & Hosseini, 2012).
Nonlinear Optical Materials
Research into urea derivatives has led to the discovery of compounds with promising nonlinear optical (NLO) properties. These materials are vital for the development of optical technologies, including laser systems and optical communication (Sheena Mary et al., 2014).
Hydrogel Formation
Urea-based compounds have been utilized to form hydrogels, whose physical properties can be tuned by varying the anion identity. This application is of interest in material science, particularly in developing smart materials and drug delivery systems (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-24-18(9-12-5-2-3-6-13(12)10-18)11-21-17(23)22-16-14(19)7-4-8-15(16)20/h2-8H,9-11H2,1H3,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFJMKVLFXIHQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

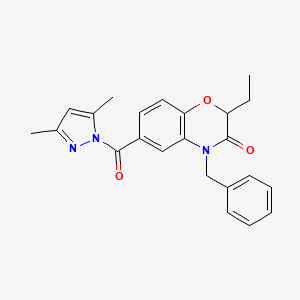
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2358349.png)
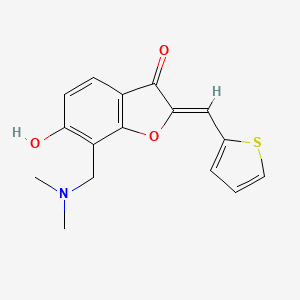
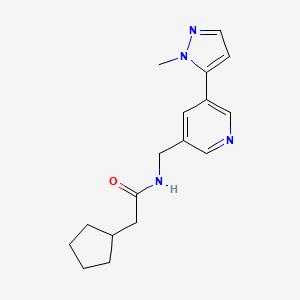
![(4-Chlorophenyl)(3-{[(4-methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2358357.png)
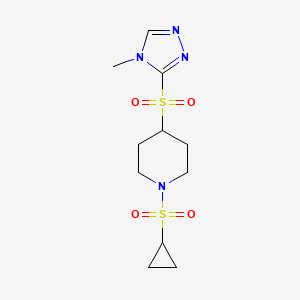
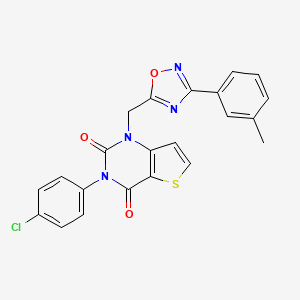
![Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2358361.png)
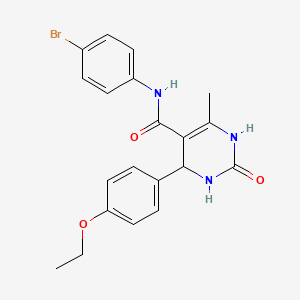
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)


![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2358366.png)
